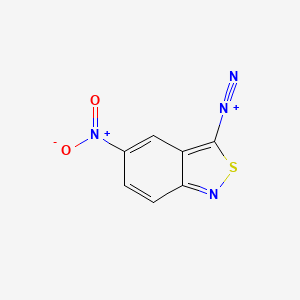

5-Nitro-2,1-benzothiazole-3-diazonium

説明

Structure

3D Structure

特性

CAS番号 |

132327-97-0 |

|---|---|

分子式 |

C7H3N4O2S+ |

分子量 |

207.19 g/mol |

IUPAC名 |

5-nitro-2,1-benzothiazole-3-diazonium |

InChI |

InChI=1S/C7H3N4O2S/c8-9-7-5-3-4(11(12)13)1-2-6(5)10-14-7/h1-3H/q+1 |

InChIキー |

MVVIKFWGXXAETP-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=NSC(=C2C=C1[N+](=O)[O-])[N+]#N |

製品の起源 |

United States |

Synthetic Methodologies for 5 Nitro 2,1 Benzothiazole 3 Diazonium

Conventional Batch Synthesis Approaches

Conventional batch synthesis remains a prevalent method for the production of 5-Nitro-2,1-benzothiazole-3-diazonium. This approach involves the reaction of precursors in a controlled, stepwise manner within a single vessel.

Diazotization of Aminated Precursors (e.g., 3-amino-5-nitro-2,1-benzisothiazole)

The primary route for synthesizing 5-Nitro-2,1-benzothiazole-3-diazonium is through the diazotization of its aminated precursor, 3-amino-5-nitro-2,1-benzisothiazole. This reaction involves treating the aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid.

A patented method describes the preparation of the diazonium salt by first dissolving 3-amino-5-nitro-2,1-benzisothiazole dry powder (19.5g) in a mixture of concentrated sulfuric acid (250g) and phosphoric acid (200g) through high-temperature digestion. google.comgoogle.com After cooling the solution to 0°C, nitrosyl sulfuric acid is added dropwise to initiate the diazotization reaction. google.comgoogle.com The reaction mixture is maintained at this temperature for 4 hours to ensure complete conversion to the 3-amino-5-nitro-2,1-benzisothiazole diazonium salt solution. google.comgoogle.com This resulting diazonium salt solution can then be used in subsequent coupling reactions to produce dyes, such as C.I. Disperse Blue 148. google.comgoogle.com

The general mechanism of diazotization begins with the formation of the nitrosonium ion from nitrous acid in the presence of a strong acid. byjus.com This electrophilic nitrosonium ion then reacts with the amino group of the 3-amino-5-nitro-2,1-benzisothiazole. A series of proton transfer and water elimination steps follow, ultimately leading to the formation of the diazonium salt. byjus.com

Optimization of Reaction Parameters in Batch Processes

The optimization of reaction parameters in batch processes is crucial for maximizing yield, purity, and safety. Key parameters that are often adjusted include temperature, reaction time, and the concentration of reagents.

For the diazotization of 3-amino-5-nitro-2,1-benzisothiazole, a specific patent suggests a diazotization temperature range of -5 to 30°C and a reaction time of 2 to 6 hours. google.com Maintaining a low temperature, typically between 0 and 5°C, is critical as diazonium salts can be unstable and prone to decomposition at higher temperatures. akjournals.com The choice of acidic medium, such as a mixture of sulfuric and phosphoric acid, is also a significant factor in the successful dissolution of the starting material and the subsequent diazotization reaction. google.comgoogle.com

The patent highlights that this method, which involves direct diazotization of the sulfuric acid solution of 3-amino-5-nitro-2,1-benzisothiazole without separation, offers several advantages. These include a simplified synthesis process, less demanding equipment requirements, straightforward process control, high yield, and reduced waste generation. google.com

| Parameter | Optimized Range | Source |

| Temperature | -5 to 30°C | google.com |

| Reaction Time | 2 to 6 hours | google.com |

| Acidic Medium | Sulfuric Acid / Phosphoric Acid | google.comgoogle.com |

Advanced Flow Chemistry Techniques

Advanced flow chemistry techniques have emerged as a safer and more efficient alternative to traditional batch synthesis for the production of diazonium salts. nih.gov The continuous nature of flow chemistry allows for precise control over reaction parameters, leading to improved safety and product quality. nih.govacs.org

Continuous Flow Generation of 5-Nitro-2,1-benzothiazole-3-diazonium

While specific research on the continuous flow generation of 5-Nitro-2,1-benzothiazole-3-diazonium is not extensively documented, the principles of flow diazotization are well-established and can be applied to this compound. nih.govadvion.com Flow chemistry offers significant advantages for handling potentially hazardous diazonium intermediates by minimizing their accumulation and enabling rapid consumption in subsequent reactions. nih.govresearchgate.net

In a typical flow setup for diazotization, streams of the aminated precursor (dissolved in an appropriate acid) and the nitrosating agent (e.g., sodium nitrite solution) are continuously pumped and mixed in a reactor. nih.gov The resulting diazonium salt solution can then be directly channeled into a second reactor for a subsequent coupling reaction. nih.gov

A key advantage of flow chemistry is the significant reduction in the accumulation of hazardous intermediates like diazonium salts. acs.orgresearchgate.net The small reactor volumes and continuous consumption of the product minimize the potential for runaway reactions. wiley.com Diazotization reactions are often highly exothermic, and the high surface-area-to-volume ratio in flow reactors facilitates efficient heat dissipation, thereby preventing the formation of hot spots and ensuring better temperature control. wiley.comresearchgate.net

Strategies to further mitigate risks include:

In-line quenching: Incorporating a quenching stream immediately after the diazonium salt formation to neutralize any unreacted nitrosating agent.

Real-time monitoring: Utilizing in-line analytical techniques, such as infrared (IR) or ultraviolet-visible (UV-Vis) spectroscopy, to monitor the reaction progress and ensure complete conversion.

Automated control systems: Implementing automated feedback loops to adjust flow rates, temperature, and other parameters to maintain optimal and safe operating conditions.

The choice of reactor architecture is critical in optimizing flow synthesis. Microreactors and coil reactors are commonly employed for diazotization reactions due to their excellent mixing and heat transfer capabilities. acs.orgrsc.org

Microreactors: These reactors feature channels with dimensions in the sub-millimeter range, which enhances mass and heat transfer, leading to faster reaction rates and higher yields. researchgate.netresearchgate.net The precise control over residence time in microreactors allows for the optimization of the diazotization reaction. rsc.org

Coil Reactors: These consist of a coiled tube and are a simpler and often more scalable option. The coiling can induce secondary flows that improve mixing. For exothermic reactions like diazotization, the coil can be immersed in a cooling bath to maintain a constant temperature. researchgate.net

The selection between a microreactor and a coil reactor often depends on the specific reaction kinetics, the scale of production, and the physical properties of the reaction mixture.

| Reactor Type | Key Advantages |

| Microreactor | Enhanced mass and heat transfer, precise residence time control. researchgate.netresearchgate.net |

| Coil Reactor | Simplicity, scalability, effective temperature control with a cooling bath. researchgate.net |

In-Situ Consumption Strategies in Flow Systems

Continuous flow chemistry offers a paradigm shift in handling highly reactive intermediates like 5-Nitro-2,1-benzothiazole-3-diazonium. rsc.orgnih.gov The primary advantage of flow systems is the ability to generate and consume the diazonium salt in-situ, thereby minimizing its accumulation and significantly enhancing the safety profile of the process. nih.gov

In a typical flow setup, streams of the precursor, 3-amino-5-nitro-2,1-benzisothiazole, and the nitrosating agent are continuously mixed in a small-volume reactor, often a meso reactor. nih.gov The precise control over stoichiometry, residence time, and temperature afforded by these systems ensures rapid and complete diazotization, often in under a minute. nih.gov The resulting diazonium salt solution is then immediately channeled into a subsequent reactor to react with a coupling agent or other reagents, preventing the isolation of the potentially explosive intermediate. rsc.orgnih.gov This "just-in-time" production strategy is a key driver for the adoption of flow-based chemical synthesis for hazardous reactions. researchgate.net The improved mixing efficiency and superior heat transfer in flow reactors also prevent the formation of localized hot spots, which can lead to decomposition and runaway reactions in traditional batch processes. nih.gov

Green Chemistry Principles in Diazotization

The application of green chemistry principles to the synthesis of 5-Nitro-2,1-benzothiazole-3-diazonium aims to reduce waste, avoid hazardous substances, and improve energy efficiency. Key areas of development include solvent-free reaction conditions and the use of less hazardous nitrosating agents.

A significant advancement in green diazotization is the development of solvent-free methods. One such approach involves the mechanical grinding of the primary aromatic amine with solid sodium nitrite in the presence of a solid acid catalyst. beilstein-journals.org This method eliminates the need for large volumes of corrosive mineral acids and organic solvents, which are major sources of waste in conventional diazotization. thieme-connect.comresearchgate.net

For instance, diazotization can be carried out at room temperature using silica-supported boron trifluoride or ferric hydrogen sulfate (B86663) as a catalyst, which has been shown to produce diazonium salts that are stable even in their dry state. beilstein-journals.org These solid-state or "paste" reactions are not only environmentally friendly but also offer advantages such as short reaction times and high yields. beilstein-journals.orgresearchgate.net The use of a reusable, solid catalyst further enhances the green credentials of the process. thieme-connect.comresearchgate.net

| Method | Reagents | Conditions | Advantages |

| Grinding | Aromatic Amine, Solid NaNO₂, Solid Acid Catalyst | Room Temperature, Solvent-Free | Eliminates solvent waste, short reaction times, high yields, catalyst may be recyclable. beilstein-journals.org |

| Aqueous Paste | Aromatic Amine, NaNO₂, NaHSO₄, Water | Room Temperature | Avoids strong acids and organic solvents, environmentally friendly. researchgate.net |

Replacing traditional sodium nitrite/strong acid systems with alternative nitrosating agents is another key aspect of green diazotization. Alkyl nitrites, such as tert-butyl nitrite and isopentyl nitrite, have emerged as valuable reagents, particularly for reactions conducted in non-aqueous, organic media and in flow systems. nih.govthieme-connect.comresearchgate.net

These reagents function as an effective source of the nitrosonium ion (NO⁺) required for diazotization. nih.gov In flow chemistry, alkyl nitrites can be directly substituted for aqueous nitrous acid, often with no change in yield or purity. nih.gov A study on various anilines demonstrated that several alkyl nitrites perform equally well, allowing for flexibility based on cost and handling properties. nih.gov

Furthermore, alkyl nitrites can be used to generate nitrosyl halides in-situ by reacting them with trimethylsilyl (B98337) halides. This provides an essentially acid-free pathway to diazotization, which is beneficial for substrates that are sensitive to strong acids. nih.gov

| Alkyl Nitrite | CAS Number | Notes |

| n-Butyl nitrite | 544-16-1 | Tested as a viable alternative to tert-butyl nitrite in flow systems. nih.gov |

| Isobutyl nitrite | 542-56-3 | Tested as a viable alternative to tert-butyl nitrite in flow systems. nih.gov |

| Isopentyl nitrite | 110-46-3 | Tested as a viable alternative to tert-butyl nitrite in flow systems. nih.gov |

| Pentyl nitrite | 463-04-7 | Tested as a viable alternative to tert-butyl nitrite in flow systems. nih.gov |

| Isopropyl nitrite | 541-42-4 | Performed well but can be difficult to handle due to its low boiling point. nih.gov |

| tert-Butyl nitrite | 540-80-7 | Commonly used due to availability and a higher safety profile in batch mode. nih.gov |

Reactivity and Transformative Chemistry of 5 Nitro 2,1 Benzothiazole 3 Diazonium

Electrophilic Aromatic Substitution (Diazo Coupling) Reactions

Diazo coupling reactions represent a cornerstone of the chemistry of 5-nitro-2,1-benzothiazole-3-diazonium, serving as a primary route for the synthesis of vibrantly colored azo compounds. In these reactions, the diazonium ion acts as an electrophile, attacking electron-rich aromatic systems. youtube.com

The diazonium salt readily couples with activated aromatic compounds that possess strong electron-donating groups, such as the hydroxyl (-OH) of phenols and naphthols or the amino (-NH₂) of anilines. youtube.comlibretexts.org The reaction conditions are crucial and are typically tailored to the specific coupling partner.

Phenols and Naphthols : Coupling with phenols and naphthols is generally carried out under mildly alkaline conditions (pH 9-10). stackexchange.com The basic medium deprotonates the hydroxyl group to form the more strongly activating phenoxide or naphthoxide ion, which enhances the electron density of the aromatic ring and facilitates electrophilic attack by the diazonium cation. stackexchange.comchemguide.co.uk For instance, coupling with 2-naphthol (B1666908) proceeds by dissolving the naphthol in a sodium hydroxide (B78521) solution, cooling the mixture, and then adding the cold diazonium salt solution to yield an intensely colored azo product. libretexts.org

Anilines : Coupling with aromatic amines like aniline (B41778) is conducted in weakly acidic conditions (pH 4-5). stackexchange.com This pH range is a delicate balance; it must be acidic enough to prevent the diazonium ion from converting to a non-electrophilic diazohydroxide, yet mild enough to ensure a sufficient concentration of the free amine, which is the reactive species. stackexchange.com Protonation of the amino group, which would deactivate the ring, is minimized at this pH.

The general procedure for these coupling reactions involves preparing the diazonium salt by treating 3-amino-5-nitro-2,1-benzisothiazole with a diazotizing agent like nitrosyl sulfuric acid or sodium nitrite (B80452) in concentrated sulfuric acid at low temperatures (0–5 °C). nih.govinternationaljournalcorner.com This diazonium solution is then added dropwise to a cooled solution of the coupling component. nih.gov

The primary products of diazo coupling reactions are azo compounds, characterized by the -N=N- functional group that links the benzothiazole (B30560) ring system to another aromatic moiety. mdpi.com These compounds are often intensely colored due to the extended π-conjugated system that spans across the entire molecule. chemguide.co.uk This property makes them highly valuable as dyes.

A new series of disperse dyes has been synthesized using 3-amino-5-nitro-2,1-benzoisothiazole as the diazo component, which is then coupled with various aromatic compounds. nih.gov These heterocyclic azo disperse dyes are noted for their high tinctorial strength and bright colors, which are superior to many dyes derived from simpler aniline-based diazonium salts. internationaljournalcorner.com The specific color of the dye depends on the chemical structure of the coupling partner and any substituents present on the aromatic rings.

Below is a table summarizing the synthesis of various benzisothiazole-based azo disperse dyes.

| Coupling Component | Resulting Dye Color | Yield (%) |

| N,N-diethyl-m-toluidine | Red | 89.5 |

| N,N-bis(2-hydroxyethyl)aniline | Reddish-brown | 92.1 |

| N-ethyl-N-cyanoethylaniline | Red | 93.4 |

| 2-Naphthol | Red | 67.0 internationaljournalcorner.com |

| 8-Hydroxyquinoline | Brown | 71.0 internationaljournalcorner.com |

Data compiled from multiple sources. nih.govinternationaljournalcorner.com

During the diazo coupling reaction with primary or secondary aromatic amines, a competing pathway can lead to the formation of triazenes. wikipedia.org This side reaction occurs when the diazonium cation attacks the nitrogen atom of the amine instead of the aromatic ring (N-coupling versus C-coupling). wikipedia.org

In the case of 5-nitro-2,1-benzothiazole-3-diazonium, reactions with certain anilines can yield exceptionally stable, orange-colored triazenes, which can be undesirable if the target product is the blue azo dye. researchgate.net The formation of triazenes is particularly significant with secondary amines like diphenylamine (B1679370) (about 45% yield) and can also be substantial with some primary amines such as 3-methylaniline (up to 50% yield). researchgate.net

The stability of these triazenes in acidic medium is noteworthy and is attributed to protonation occurring at the heterocyclic nitrogen atom rather than the triazene (B1217601) linkage itself. researchgate.net This competing reaction must be carefully managed through control of pH and reaction conditions to maximize the yield of the desired azo dye.

Radical-Mediated Transformations

Beyond its role as an electrophile, the 5-nitro-2,1-benzothiazole-3-diazonium ion can serve as a precursor to a highly reactive aryl radical through the loss of dinitrogen (N₂). This transformation is typically initiated by a single-electron transfer (SET) from a reducing agent, such as a metal catalyst or through photochemical means. wikipedia.orgnih.gov

While classic radical reactions of diazonium salts often focus on C-C or C-Halogen bond formation, radical-mediated pathways can also be harnessed to form C-N bonds. Aryl radicals generated from diazonium salts are versatile intermediates. sci-hub.se In the context of C-N bond formation, the aryl radical derived from 5-nitro-2,1-benzothiazole-3-diazonium could theoretically be trapped by nitrogen-based radical species or other nitrogen nucleophiles under specific conditions. However, more common and well-established methods for C-N bond formation from diazonium salts involve electrophilic or nucleophilic pathways rather than purely radical halogen-atom transfer mechanisms. The generation of the aryl radical is a key step in Sandmeyer-type reactions, which can include the introduction of nitrogen-containing functional groups like azides.

The Sandmeyer reaction traditionally refers to the copper(I)-catalyzed conversion of an aryl diazonium salt to an aryl halide or cyanide. wikipedia.orgnih.gov The reaction proceeds via a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion. lumenlearning.com This generates an aryl radical and nitrogen gas, followed by the transfer of a halogen or cyanide from the copper(II) species to the radical. lumenlearning.com

Modern advancements have expanded the scope of this reaction to include the introduction of a wider range of functional groups, often referred to as Sandmeyer-type reactions. nih.gov These transformations provide powerful methods for creating carbon-heteroatom bonds that are otherwise difficult to access.

Borylation : Aryl diazonium salts can undergo borylation to form arylboronic acids or esters, which are key building blocks in Suzuki cross-coupling reactions. Photo-induced borylation reactions have been developed where a photosensitizer initiates the reduction of the diazonium salt to an aryl radical, which is then trapped by a boron-containing reagent. nih.gov

Stannylation : Similar to borylation, stannylation reactions can introduce a trialkyltin group onto the aromatic ring, yielding organostannanes useful in Stille cross-coupling reactions.

Phosphorylation : The formation of a C-P bond can be achieved through Sandmeyer-type phosphorylation. This reaction allows for the synthesis of arylphosphonates or related compounds by reacting the diazonium salt with a phosphorus-based reagent under radical-generating conditions.

The table below summarizes these modern Sandmeyer-type transformations applicable to aryl diazonium salts.

| Transformation | Reagent Type | Product Class | Synthetic Utility |

| Borylation | Bis(pinacolato)diboron | Arylboronic Esters | Suzuki Coupling |

| Stannylation | Hexaalkylditin | Arylstannanes | Stille Coupling |

| Phosphorylation | Di- or Trialkyl Phosphites | Arylphosphonates | Horner-Wadsworth-Emmons Reagents, Ligands |

These radical-mediated reactions highlight the synthetic flexibility of 5-nitro-2,1-benzothiazole-3-diazonium, allowing its conversion into a variety of functionalized benzothiazole derivatives beyond the traditional scope of azo dyes.

Cyclization Reactions Initiated by Radical Intermediates (e.g., N-Arylpyrazoles)

Aryl diazonium salts are effective precursors for generating aryl radicals, which can initiate cyclization cascades to form various heterocyclic structures. One notable application is the synthesis of N-arylpyrazoles. thieme-connect.comorganic-chemistry.orgresearchgate.net In a general approach, the reaction of an aryl diazonium salt with a suitable precursor, such as a cyclopropanol, can lead to the formation of N-arylpyrazoles under mild, copper-mediated conditions. thieme-connect.com

The proposed mechanism involves the generation of an aryl radical from the diazonium salt, which then participates in a tandem radical ring-opening of the cyclopropanol. This process forms a β-keto alkyl radical, which subsequently reacts with the diazonium salt's nitrogen atoms to complete the cyclization. thieme-connect.com This method is advantageous due to its operational simplicity, occurring at room temperature with short reaction times. thieme-connect.comresearchgate.net While specific studies on 5-nitro-2,1-benzothiazole-3-diazonium in this exact transformation are not detailed, its chemical properties suggest it would be a viable substrate for analogous radical-initiated cyclization reactions, providing a pathway to novel benzothiazole-substituted N-arylpyrazoles. The reaction's success is often dependent on the choice of radical initiator and the stability of the intermediate radicals formed.

Transition Metal-Catalyzed Reactions

The diazonium group of 5-nitro-2,1-benzothiazole-3-diazonium is an excellent participant in transition metal-catalyzed reactions, offering a powerful alternative to aryl halides and triflates for carbon-carbon and carbon-heteroatom bond formation.

Palladium catalysis provides robust methods for functionalizing the 3-position of the benzothiazole ring system via the diazonium salt.

The Matsuda-Heck reaction is a palladium-catalyzed arylation of olefins that utilizes arenediazonium salts. This reaction offers significant advantages over the traditional Heck reaction, as it can often be performed under milder, aerobic conditions without the need for phosphine (B1218219) ligands. The reaction is typically faster and proceeds with catalysts like palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The catalytic cycle involves oxidative addition of the diazonium salt to a Pd(0) center, followed by migratory insertion of the olefin, β-hydride elimination to release the arylated alkene product, and reductive elimination.

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of palladium catalysis, forming a C-C bond between an aryl electrophile and an organoboron reagent. Aryl diazonium salts, including protected variants like triazabutadienes, have been successfully employed as coupling partners. This reaction is highly valued for its broad functional group tolerance and is effective for creating biaryl structures. The use of 5-nitro-2,1-benzothiazole-3-diazonium in Suzuki-Miyaura couplings would enable the direct linkage of the benzothiazole core to a wide range of aryl and heteroaryl boronic acids, providing access to complex molecules with potential applications in materials science and medicinal chemistry.

| Reaction Type | Aryl Diazonium Salt Example | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Matsuda-Heck | 4-Bromobenzenediazonium tetrafluoroborate | Styrene | Pd(OAc)₂ | 4-Bromo-stilbene |

| Matsuda-Heck | 4-Nitrobenzenediazonium tetrafluoroborate | Methyl acrylate | Pd₂(dba)₃ | Methyl 4-nitrocinnamate |

| Suzuki-Miyaura | 4-Methoxybenzenediazonium tetrafluoroborate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Methoxybiphenyl |

| Suzuki-Miyaura | Phenoldiazonium salt | Aryl trifluoroborate | Pd(OAc)₂, SPhos, K₂CO₃ | 4-Hydroxybiaryl |

Copper salts are classic reagents for the transformation of aryl diazonium salts, most notably in the Sandmeyer reaction . wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction provides a reliable method to replace the diazonium group with a variety of nucleophiles, including halides (–Cl, –Br) and pseudohalides (–CN). wikipedia.orgmasterorganicchemistry.com The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which generates an aryl radical and releases dinitrogen gas. wikipedia.orglibretexts.org The aryl radical then reacts with a copper(II)-nucleophile species to yield the final product and regenerate the Cu(I) catalyst. wikipedia.org

For 5-nitro-2,1-benzothiazole-3-diazonium, the Sandmeyer reaction would allow for the efficient introduction of chloro, bromo, or cyano groups at the 3-position of the heterocyclic core. These functionalized products can then serve as versatile building blocks for further synthetic elaborations. While some diazonium salts derived from related benzothiadiazole systems have been noted to undergo rearrangement under Sandmeyer conditions, this reactivity highlights the complex chemical space accessible from these precursors. rsc.org

Intramolecular Cyclization and Heterocycle Synthesis

The diazonium group is a key functional handle for constructing new heterocyclic rings, either through intramolecular cyclization or by serving as a reactive site for intermolecular reactions that are followed by cyclization.

Aryl diazonium salts are valuable synthons for nitrogen-containing heterocycles. While direct intramolecular cyclization of 5-nitro-2,1-benzothiazole-3-diazonium may be structurally challenging, it is a powerful reagent for building heterocycles through intermolecular reactions. A common strategy is the Japp–Klingemann reaction, where the diazonium salt reacts with active methylene (B1212753) compounds (e.g., β-ketoesters or malonates) to form arylhydrazones. rsc.orgrsc.org These hydrazone intermediates are highly versatile and can be cyclized under various conditions to produce a wide range of nitrogen heterocycles, including pyrazoles, indoles, and pyridazinones.

For example, reacting 5-nitro-2,1-benzothiazole-3-diazonium with a compound like acetylacetone (B45752) would yield a hydrazone that could subsequently be cyclized to form a pyrazole (B372694) derivative bearing the benzothiazole moiety. This two-step sequence transforms the diazonium salt into a new, stable heterocyclic system. Furthermore, tandem diazotization and cyclization protocols have been developed for other heterocyclic systems to create fused 1,2,3-triazinones, demonstrating the potential for diazonium chemistry in building complex nitrogen-rich scaffolds. nih.gov

A powerful strategy for synthesizing complex, fused polycyclic systems involves using the diazonium group as a gateway to introduce other functionalities that can subsequently participate in intramolecular cyclization reactions. nih.gov The cross-coupling reactions discussed previously are instrumental in this approach.

For instance, a Suzuki-Miyaura coupling of 5-nitro-2,1-benzothiazole-3-diazonium with an ortho-substituted arylboronic acid (e.g., 2-formylphenylboronic acid) would install an aryl group at the 3-position. The newly introduced functional group (the formyl group) is now positioned to react with a nucleophilic site on the original benzothiazole scaffold, such as the nitrogen atom at position 1, to forge a new ring. This strategy, often referred to as a coupling-cyclization cascade, can lead to the formation of intricate, multi-ring heterocyclic systems that would be difficult to access through other methods. Similarly, a Matsuda-Heck reaction could introduce a vinyl group that could then undergo an intramolecular cyclization, such as an electrocyclization or a Diels-Alder reaction, to build additional fused rings. This modular approach allows for the systematic construction of diverse and complex molecular architectures based on the 2,1-benzothiazole core.

Reactions with Advanced Materials

The reactivity of diazonium salts, including 5-Nitro-2,1-benzothiazole-3-diazonium, with advanced materials is primarily driven by the generation of highly reactive aryl radicals upon the loss of a dinitrogen molecule. This process can be initiated through various means, including thermal, photochemical, or electrochemical methods. The resulting aryl radical can then form a covalent bond with the surface of the material, leading to its functionalization.

Functionalization of Single-Walled Carbon Nanotubes via Electron Transfer

The functionalization of single-walled carbon nanotubes (SWCNTs) with aryl diazonium salts is a well-established method for modifying their electronic and physical properties. The process is initiated by an electron transfer from the SWCNT to the diazonium cation. This transfer is energetically favorable, particularly with metallic SWCNTs, and results in the formation of an aryl radical and the release of nitrogen gas. The highly reactive aryl radical then rapidly attacks the surface of the nanotube, forming a stable covalent bond. This process disrupts the sp² hybridization of the carbon atoms at the reaction site, leading to sp³ hybridization.

While specific studies on the functionalization of SWCNTs with 5-Nitro-2,1-benzothiazole-3-diazonium are not extensively documented in publicly available research, the general mechanism is expected to follow this electron transfer pathway. The presence of the electron-withdrawing nitro group on the benzothiazole ring would likely enhance the electron-accepting ability of the diazonium salt, potentially facilitating the initial electron transfer from the SWCNT.

Table 1: General Effects of Diazonium Salt Functionalization on SWCNT Properties

| Property | Observation | Implication |

| Dispersion | Increased solubility in various solvents. | Improved processability and integration into composite materials. |

| Electronic Structure | Disruption of sp² conjugation, introduction of defect sites. | Alteration of electronic and optical properties, potential for band gap engineering. |

| Reactivity | Introduction of functional groups for further chemical modification. | Enables the attachment of other molecules, such as polymers or biomolecules. |

| Selectivity | Preferential reaction with metallic SWCNTs over semiconducting SWCNTs. | A method for the separation of metallic and semiconducting nanotubes. |

Selective Reactivity in Material Surface Modification

The ability of diazonium salts to modify a wide array of surfaces makes them a versatile tool in materials science. This includes metals (e.g., gold, iron, silicon), carbonaceous materials (e.g., graphene, glassy carbon), and polymers. The covalent nature of the bond formed between the aryl group and the surface results in highly stable modifications.

The selectivity of this modification process can be influenced by several factors. As seen with SWCNTs, the electronic properties of the substrate can lead to preferential reactivity. Furthermore, the reaction can be localized by using techniques such as electrochemical grafting, where the reaction is confined to the electrode surface where a potential is applied.

Research has confirmed the reactivity of 5-Nitro-2,1-benzothiazole-3-diazonium with various nucleophiles, such as phenols and active methylene compounds, to form corresponding azo dyes. This demonstrates its capability to participate in coupling reactions. However, detailed studies on its selective reactivity in modifying the surfaces of advanced materials are not yet prevalent in the scientific literature. Based on the general behavior of diazonium salts, it is anticipated that 5-Nitro-2,1-benzothiazole-3-diazonium could be employed for the surface modification of various materials, with the potential for selectivity being dictated by the reaction conditions and the nature of the substrate.

Table 2: Potential Applications of Surface Modification using 5-Nitro-2,1-benzothiazole-3-diazonium

| Material Surface | Potential Functionalization Outcome | Potential Application |

| Gold Electrodes | Formation of a stable, functionalized self-assembled monolayer. | Development of novel sensors and biosensors. |

| Graphene | Covalent attachment of nitrobenzothiazole moieties. | Tuning of electronic properties, creation of gas sensors. |

| Polymers | Introduction of a polar, functional surface layer. | Improved biocompatibility, enhanced adhesion properties. |

Mechanistic Elucidation of 5 Nitro 2,1 Benzothiazole 3 Diazonium Transformations

Investigation of Radical versus Ionic Reaction Pathways

The transformations of 5-Nitro-2,1-benzothiazole-3-diazonium can proceed through either ionic or radical pathways, largely dependent on the reaction conditions and the nature of the co-reactants.

Ionic Pathways: In the absence of radical initiators or transition metals, the reactions of 5-Nitro-2,1-benzothiazole-3-diazonium predominantly follow ionic mechanisms. A prime example is the azo coupling reaction, which is a cornerstone of dye chemistry. In these reactions, the diazonium ion acts as an electrophile, attacking electron-rich aromatic compounds like phenols and anilines in a classic electrophilic aromatic substitution. lumenlearning.com The reaction of 5-Nitro-2,1-benzothiazole-3-diazonium hydrogensulfate with various OH and CH acids, such as phenol, 2-naphthol (B1666908), and mesitylene, yields the corresponding azo or hydrazo compounds, indicative of an ionic pathway. researcher.life The formation of these products is a result of the nucleophilic attack of the activated aromatic ring on the electrophilic diazonium nitrogen.

Another ionic pathway involves the substitution of the diazonium group by a nucleophile. While the N₂ group is an excellent leaving group, making such reactions facile for many arenediazonium salts, the stability of the resulting aryl cation is a crucial factor. masterorganicchemistry.com

Radical Pathways: The involvement of radical mechanisms in the reactions of diazonium salts is well-documented, particularly in the presence of transition metals like copper, as seen in the Sandmeyer reaction. masterorganicchemistry.com For benzisothiazole-7-diazonium salts, the presence of certain metal salts has been shown to favor rearrangement reactions over the typical elimination of nitrogen, with the extent of each pathway being governed by the oxidation potential of the metal. rsc.org This suggests that one-electron transfer processes, characteristic of radical pathways, can be induced. The substitution of the aromatic diazo group with a halogen or pseudohalogen is often initiated by a one-electron transfer mechanism, typically catalyzed by copper(I), leading to the formation of an aryl radical and the loss of nitrogen gas. lumenlearning.com While specific studies extensively detailing radical pathways for 5-Nitro-2,1-benzothiazole-3-diazonium are not abundant, the general principles of diazonium salt chemistry suggest that under appropriate conditions (e.g., in the presence of reducing agents or certain metals), radical-mediated transformations would be feasible.

The following table summarizes the general characteristics of ionic and radical pathways for arenediazonium salts, which are applicable to 5-Nitro-2,1-benzothiazole-3-diazonium.

| Pathway | Typical Conditions | Key Intermediates | Common Products |

| Ionic | Absence of radical initiators/metals, presence of electron-rich coupling partners. | Aryl cation, Wheland intermediate. | Azo compounds, phenols, aryl halides (via nucleophilic substitution). |

| Radical | Presence of transition metals (e.g., Cu(I)), reducing agents, or photochemical initiation. | Aryl radical. | Aryl halides, cyanides, and other substituted aromatics (Sandmeyer and related reactions). |

Kinetic and Thermodynamic Studies of Decomposition and Reactivity

The stability and reactivity of 5-Nitro-2,1-benzothiazole-3-diazonium are critical parameters, and while specific kinetic and thermodynamic data for this compound are not extensively reported in the public domain, valuable insights can be drawn from studies on related nitro-aromatic and diazonium compounds.

The thermal stability of diazonium salts is a significant concern, particularly on an industrial scale, due to the potential for explosive decomposition and the evolution of large volumes of nitrogen gas. whiterose.ac.uk For instance, the electron-poor para-nitro substituted benzenediazonium (B1195382) salt is known to have a decomposition onset temperature of around 150 °C, exhibiting a sharp exothermic peak indicative of a potential thermal runaway. whiterose.ac.uk The presence of the nitro group in the 5-position of the benzothiazole (B30560) ring is expected to have a similar destabilizing effect on the diazonium salt.

Kinetic analyses of the thermal decomposition of energetic materials, such as 3-nitro-2,4-dihydro-3H-1,2,4-triazol-5-one (NTO), are often conducted using isoconversional methods like the Flynn-Ozawa-Wall, Kissinger-Akahira-Sunose (KAS), and Starink methods. scispace.com These studies allow for the determination of kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A). For NTO, it has been shown that factors like particle size and the presence of additives can significantly influence the decomposition temperature and kinetics. scispace.com A similar methodological approach could be applied to quantitatively assess the thermal stability of 5-Nitro-2,1-benzothiazole-3-diazonium.

The reactivity of diazonium salts in processes like azo coupling is also subject to kinetic control. The rate of these reactions is dependent on the electrophilicity of the diazonium ion and the nucleophilicity of the coupling partner.

| Parameter | General Trend for Nitro-Arenediazonium Salts | Method of Determination |

| Thermal Stability | Generally lower stability compared to unsubstituted analogs due to the electron-withdrawing nitro group. | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA). |

| Decomposition Kinetics | Complex, often multi-step decomposition processes. | Isoconversional kinetic analysis (e.g., Flynn-Ozawa-Wall, KAS). |

| Reactivity in Azo Coupling | Higher electrophilicity leading to faster reaction rates with suitable nucleophiles. | Spectrophotometric monitoring of product formation. |

Influence of Electronic and Steric Factors on Reaction Outcomes

The outcome of reactions involving 5-Nitro-2,1-benzothiazole-3-diazonium is profoundly influenced by both electronic and steric factors.

Electronic Factors: The presence of the strongly electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the diazonium group. This increased positive charge on the terminal nitrogen atom makes the diazonium ion a more potent electrophile, thereby accelerating reactions with nucleophiles, such as azo coupling. nih.gov In a study of p-substituted benzenediazonium salts, it was observed that the electrophilicity of the diazonium ion plays a crucial role in the progress of the reaction. nih.gov The nitro group's electron-withdrawing nature also influences the stability of the diazonium salt, generally making it more prone to decomposition. whiterose.ac.uk

Conversely, the nature of the substituent on the coupling partner in azo coupling reactions is also critical. Electron-donating groups on the nucleophilic aromatic ring increase its reactivity towards the diazonium salt, leading to faster reaction rates and higher yields. nih.gov

Steric Factors: Steric hindrance can play a significant role in determining the regioselectivity of the reaction. In azo coupling reactions, the diazonium ion will typically attack the position on the nucleophilic ring that is least sterically hindered, which is often the para position. If the para position is blocked, ortho coupling may occur, but often at a slower rate. The bulky nature of the benzothiazole ring system itself may also impart some steric influence on the approach of the nucleophile.

The interplay of these factors is summarized in the table below:

| Factor | Influence on 5-Nitro-2,1-benzothiazole-3-diazonium Reactivity |

| Nitro Group (Electronic) | Increases electrophilicity of the diazonium group, accelerating nucleophilic attack. Decreases the thermal stability of the diazonium salt. |

| Fused Thiazole Ring (Electronic) | Influences the overall electron distribution and reactivity of the aromatic system. |

| Substituents on Coupling Partner (Electronic) | Electron-donating groups on the nucleophile increase the reaction rate. Electron-withdrawing groups decrease the rate. |

| Steric Hindrance | Affects the regioselectivity of azo coupling, with attack favoring less hindered positions. The bulk of the benzothiazole moiety can also influence the reaction. |

Solvent Effects and Reaction Medium Specificity

The choice of solvent can have a significant impact on the stability, reactivity, and even the reaction pathway of 5-Nitro-2,1-benzothiazole-3-diazonium. The compound is reported to exhibit significant solvatochromism, which is the change in the color of a chemical substance depending on the polarity of the solvent. researcher.life This phenomenon indicates a strong interaction between the compound and solvent molecules, and suggests that the electronic ground and excited states are solvated to different extents.

The polarity of the solvent can influence the rate of ionic reactions. For reactions involving the formation of charged intermediates or transition states, polar solvents can provide stabilization, thereby accelerating the reaction. For instance, in azo coupling reactions, a polar solvent can help to stabilize the charged Wheland intermediate, facilitating the reaction.

The pH of the reaction medium is another critical factor, particularly for azo coupling reactions. The coupling of diazonium salts with phenols is typically carried out in mildly alkaline conditions to generate the more nucleophilic phenoxide ion. Conversely, coupling with anilines is usually performed in weakly acidic solutions to prevent the diazonium salt from converting to a diazotate and to ensure that there is a sufficient concentration of the free amine to act as a nucleophile.

| Solvent Property | Effect on Transformations |

| Polarity | Influences reaction rates of ionic pathways by stabilizing charged intermediates and transition states. Affects the absorption spectrum (solvatochromism). |

| Protic vs. Aprotic | Protic solvents can participate in hydrogen bonding, potentially affecting the reactivity of the diazonium ion and other reactants. |

| pH of Aqueous Media | Crucial for controlling the reactive species in azo coupling reactions (phenoxide vs. phenol, free amine vs. ammonium (B1175870) salt). |

Spectroscopic and Structural Characterization of 5 Nitro 2,1 Benzothiazole 3 Diazonium and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 5-Nitro-2,1-benzothiazole-3-diazonium derivatives in solution. researcher.life Both ¹H and ¹⁵N NMR are particularly informative due to the prevalence of these nuclei in the molecular framework.

¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. For benzothiazole (B30560) derivatives, signals in the aromatic region can be complex, but their chemical shifts and coupling constants allow for the assignment of protons on the benzene (B151609) ring. nih.gov

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms, which is crucial for studying this class of compounds. The large chemical shift range of ¹⁵N NMR makes it highly sensitive to subtle changes in molecular structure and bonding. mdpi.com Techniques like long-range ¹H-¹⁵N heteronuclear shift correlation (GHMBC) can be employed even at natural abundance to establish connectivity between protons and nitrogen atoms, aiding in unambiguous structural assignment. nih.gov The chemical shifts of the nitrogen atoms in the diazonium group and the benzothiazole ring are particularly diagnostic.

| Technique | Information Obtained | Relevance to 5-Nitro-2,1-benzothiazole-3-diazonium |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. | Assigns protons on the aromatic ring, provides evidence for tautomeric forms. |

| ¹⁵N NMR | Electronic environment of nitrogen atoms. | Distinguishes between azo and hydrazone forms, characterizes the diazonium group. mdpi.com |

| ¹H-¹⁵N GHMBC | Long-range correlations between protons and nitrogen atoms. | Confirms structural assignments and connectivity, especially in complex derivatives. nih.gov |

Azo coupling products derived from 5-Nitro-2,1-benzothiazole-3-diazonium can exhibit azo-hydrazone tautomerism, a form of prototropic tautomerism where isomers are in dynamic equilibrium. researcher.liferesearchgate.net This phenomenon is highly dependent on factors such as the structure of the coupling component, solvent polarity, temperature, and pH. researchgate.netnih.gov

The two tautomeric forms, the azo form (-N=N-) and the hydrazone form (>C=N-NH-), possess distinct structural and electronic characteristics that can be differentiated by spectroscopic methods. rsc.org NMR spectroscopy is a primary technique for investigating this equilibrium in solution. scilit.com The chemical shifts of carbon and nitrogen atoms involved in the tautomeric system are significantly different between the two forms. For instance, ¹⁵N NMR is particularly effective as the chemical shift difference between the azo and hydrazone forms can be substantial, often around 100 ppm. mdpi.com The presence of one or two sets of signals in the NMR spectrum can indicate the predominance of one tautomer or the coexistence of both. rsc.orgscilit.com In many heterocyclic azo dyes, the hydrazone form is often found to be more stable, a preference that can be confirmed through a combination of NMR spectroscopy and computational studies. scilit.comnih.gov

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These techniques are complementary and have been used to characterize nitro-substituted benzothiazole and related benzoxazole (B165842) derivatives. esisresearch.orgrsc.org

For derivatives of 5-Nitro-2,1-benzothiazole-3-diazonium, FT-IR and Raman spectra reveal key vibrational modes. The analysis is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in the assignment of experimental bands. esisresearch.orgorientjchem.org

The vibrational spectra of 5-Nitro-2,1-benzothiazole-3-diazonium and its derivatives are characterized by specific absorption bands corresponding to its functional groups.

Diazonium Group (N≡N): The diazonium group is expected to show a strong and sharp absorption band for its N≡N stretching vibration. This band typically appears in the region of 2100-2300 cm⁻¹.

Nitro Group (NO₂): The nitro group has two distinct and strong stretching vibrations: the asymmetric stretch (νas) and the symmetric stretch (νs). For aromatic nitro compounds, these bands are typically found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com These intense peaks are highly characteristic and easy to identify. spectroscopyonline.com Bending modes for the NO₂ group also appear at lower frequencies, such as a scissoring vibration around 850 cm⁻¹. spectroscopyonline.com

C-N Stretching: Carbon-nitrogen single bond (C-N) stretches appear in the fingerprint region of the spectrum, typically between 1000-1350 cm⁻¹.

Aromatic Ring: The benzothiazole ring system will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Diazonium (N≡N) | Stretch | 2100 - 2300 | Strong, Sharp |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong |

| Aromatic (C=C) | In-ring Stretch | 1400 - 1600 | Variable |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

Electronic Spectroscopy (UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. This technique is particularly useful for studying conjugated systems and chromophores, such as those present in 5-Nitro-2,1-benzothiazole-3-diazonium and its azo-coupled derivatives. rsc.orgnih.gov

The UV-Vis spectra of diazonium salts and the resulting azo dyes show characteristic absorption bands (λmax) that provide information about their electronic structure. researchgate.net The position and intensity of these bands are sensitive to the molecular structure, substitution patterns, and the solvent environment, a phenomenon known as solvatochromism. researcher.life

The extended π-conjugated system of the benzothiazole ring, combined with the electron-withdrawing nitro group and the diazonium or azo group, makes these molecules strong chromophores, meaning they absorb light in the visible region and appear colored. umaine.edu

Furthermore, benzothiazole derivatives have been investigated for their effects on protein aggregation, a key process in several neurodegenerative diseases. nih.gov For instance, 5-Nitro-1,2-benzothiazol-3-amine, a compound closely related to the diazonium salt, has been shown to reduce the formation of α-synuclein and tau protein oligomers. nih.gov UV-Visible spectroscopy, along with fluorescence assays, is a key technique used to monitor these aggregation kinetics in vitro. The interaction of these small molecules with amyloidogenic proteins can alter the spectroscopic properties of either the compound or reporter dyes like Thioflavin T, allowing for the study of anti-aggregation activity. nih.gov

Single-Crystal X-ray Diffraction Analysis of Related Structures

Single-Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. mdpi.com While a crystal structure for 5-Nitro-2,1-benzothiazole-3-diazonium itself may not be readily available, analysis of closely related structures, such as its azo coupling products or other nitro-substituted imidazo[2,1-b] nih.govrsc.orgbenzothiazoles, provides critical structural insights. researcher.lifenih.gov

X-ray studies on related compounds reveal that the fused benzothiazole ring system is typically planar or nearly planar. nih.gov The nitro group and any attached phenyl rings may be twisted relative to this central plane. nih.gov For example, in 7-nitro-2-phenylimidazo[2,1-b] nih.govrsc.orgbenzothiazole, the nitro group is twisted by 11.02° from the mean plane of the tricycle. nih.gov

These analyses also elucidate the nature of intermolecular interactions that govern the crystal packing. In many aromatic nitrogen heterocycles, π-π stacking interactions are a dominant feature, where molecules arrange themselves in columns. nih.gov Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, such as O···H interactions, which often play a major role in stabilizing the crystal structure. rsc.org This detailed structural information is invaluable for understanding the relationship between molecular structure and material properties.

Electrochemical Studies of Redox Properties

The electrochemical behavior of 5-Nitro-2,1-benzothiazole-3-diazonium and its derivatives is a critical aspect of their characterization, providing insights into their reactivity, stability, and potential applications in areas such as sensor development and electrosynthesis. Studies on analogous nitro-substituted aryldiazonium salts and related benzothiazole compounds have established a general framework for understanding their redox properties, which are largely governed by the diazonium and nitro functional groups, as well as the benzothiazole core.

The electrochemical reduction of aryldiazonium salts, including those with nitro substituents, is typically an irreversible process that proceeds in multiple steps. The initial and most significant event is the reduction of the diazonium group. This process involves the transfer of an electron to the diazonium cation, leading to the formation of a highly reactive aryl radical and the loss of a nitrogen molecule (N₂). This aryl radical can then undergo further reactions, such as abstracting a hydrogen atom from the solvent, reacting with the electrode surface, or being further reduced at more negative potentials to form an aryl anion.

The presence of the electron-withdrawing nitro group (NO₂) at the 5-position of the 2,1-benzothiazole ring is expected to have a significant impact on the electrochemical properties of the diazonium salt. Electron-withdrawing substituents facilitate the reduction of the aryldiazonium cation by lowering the electron density on the diazonium group, thereby making it more susceptible to electron transfer. This generally results in a shift of the reduction potential to less negative (more positive) values compared to the unsubstituted parent compound.

Cyclic voltammetry (CV) is a primary technique used to investigate these redox processes. In a typical cyclic voltammogram for a nitro-substituted aryldiazonium salt, one would expect to observe at least two distinct cathodic (reduction) peaks. The first cathodic peak, occurring at a less negative potential, is generally attributed to the irreversible reduction of the diazonium group to the corresponding aryl radical. A second cathodic peak, at a more negative potential, can often be assigned to the reduction of the nitro group itself. The reduction of the nitro group is also a multi-electron, multi-proton process that can lead to various products such as nitroso, hydroxylamino, or amino derivatives, depending on the electrochemical conditions (e.g., pH of the medium).

Due to the high reactivity of the initially formed aryl radical, the electrochemical reduction of diazonium salts is often associated with the modification of the electrode surface. The aryl radicals can covalently bond to the electrode material, forming a thin organic layer. This phenomenon is a key aspect of their application in surface functionalization.

While specific experimental data for 5-Nitro-2,1-benzothiazole-3-diazonium is not extensively available, the following table provides representative electrochemical data for an analogous nitro-substituted aryldiazonium salt, which illustrates the typical redox behavior.

| Compound | Peak Potential (Epc1 vs. Ag/AgCl) | Peak Potential (Epc2 vs. Ag/AgCl) | Solvent/Electrolyte | Notes |

| 4-Nitrobenzenediazonium tetrafluoroborate | ~ -0.1 V | ~ -0.8 V | Acetonitrile / 0.1 M TBAPF₆ | Epc1 corresponds to the reduction of the diazonium group. Epc2 is attributed to the reduction of the nitro group. Potentials are approximate and can vary with experimental conditions. |

The benzothiazole core itself can also exhibit electrochemical activity, although typically at potentials different from the diazonium and nitro group reductions. The redox properties of the benzothiazole moiety can be influenced by the substituents present on the ring system. However, in the case of 5-Nitro-2,1-benzothiazole-3-diazonium, the electrochemical behavior is expected to be dominated by the highly reactive diazonium and electron-accepting nitro groups.

Computational and Theoretical Studies on 5 Nitro 2,1 Benzothiazole 3 Diazonium

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an essential method for elucidating the complex reaction mechanisms of diazonium salts. For the 5-Nitro-2,1-benzothiazole-3-diazonium ion, DFT calculations are instrumental in understanding its reactivity towards various nucleophiles, such as OH and CH acids. The diazonium ion readily participates in azo coupling reactions with a range of substrates. researcher.life

Studies have shown that the 5-Nitro-2,1-benzothiazole-3-diazonium ion reacts with compounds like phenol, 2-naphthol (B1666908), mesitylene, acetone, acetylacetone (B45752), and ethyl acetoacetate (B1235776) to yield the corresponding azo or hydrazo products. researcher.life DFT calculations can model the transition states and reaction pathways of these coupling reactions, helping to predict the regioselectivity and kinetic feasibility of product formation. For instance, in reactions with aromatic amines, DFT can clarify the mechanism of triazene (B1217601) formation. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy pathway, thus explaining the observed product distribution and reaction rates.

Prediction of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Energies)

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. irjweb.comresearchgate.net The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using DFT to quantify the chemical behavior of 5-Nitro-2,1-benzothiazole-3-diazonium. ajchem-a.com These descriptors provide a quantitative framework for understanding its electrophilic nature. A good electrophile is characterized by a high value of chemical potential (μ) and electrophilicity index (ω). mdpi.com

The key reactivity descriptors are defined by the following equations, based on HOMO and LUMO energies: mdpi.com

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2 ≈ -0.5 (EHOMO + ELUMO) mdpi.com

Chemical Potential (μ): μ = -(I + A) / 2 ≈ 0.5 (EHOMO + ELUMO) ajchem-a.com

Chemical Hardness (η): η = (I - A) / 2 ≈ -0.5 (EHOMO - ELUMO) mdpi.com

Chemical Softness (S): S = 1 / (2η) mdpi.com

Electrophilicity Index (ω): ω = μ² / (2η) mdpi.com

| Descriptor | Formula | Significance in Predicting Reactivity |

|---|---|---|

| Electronegativity (χ) | χ ≈ -0.5 (EHOMO + ELUMO) | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | μ ≈ 0.5 (EHOMO + ELUMO) | Represents the escaping tendency of electrons from a system. Higher values indicate better electrophilicity. mdpi.com |

| Chemical Hardness (η) | η ≈ -0.5 (EHOMO - ELUMO) | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the energy stabilization when a system acquires additional electronic charge. A high value indicates a good electrophile. mdpi.com |

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling for 5-Nitro-2,1-benzothiazole-3-diazonium involves using computational methods to understand how its molecular structure dictates its reactivity. By analyzing features like charge distribution, electrostatic potential, and molecular orbital shapes, researchers can predict how the diazonium salt will interact with other molecules.

Computational studies on related benzothiazole (B30560) azo dyes have been employed to interpret their structures and reactive sites. researchgate.net For the 5-Nitro-2,1-benzothiazole-3-diazonium ion, SRR modeling can explain the outcomes of its coupling reactions. For example, the presence and position of the electron-withdrawing nitro group significantly enhance the electrophilicity of the diazonium group, making it a potent coupling agent. Natural Bond Orbital (NBO) analysis can be used to gain insight into the charge transfer interactions occurring within the molecule, which are crucial for its reactivity. researchgate.netresearchgate.net These models help in predicting how modifications to the benzothiazole core or the reaction partner would influence reaction yields and product characteristics.

Computational Analysis of Tautomeric Equilibria and Conformational Landscapes

The products resulting from the azo coupling of 5-Nitro-2,1-benzothiazole-3-diazonium can often exist in different tautomeric forms, most commonly as an equilibrium between azo and hydrazo structures. For example, when coupled with phenols or naphthols, the resulting compound can exhibit azo-hydrazo tautomerism. researcher.life

Computational chemistry provides a reliable means to investigate these equilibria. By calculating the relative energies of the different tautomers using methods like DFT, scientists can predict which form is more stable under specific conditions (e.g., in different solvents). Characterization of the prepared compounds through multinuclear magnetic resonance is often complemented by these theoretical calculations to confirm the predominant tautomeric form in solution. researcher.life Furthermore, computational analysis can map the conformational landscape of the products, identifying the most stable three-dimensional structures and the energy barriers between them.

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Molecules with a strong intramolecular charge transfer (ICT) character are often candidates for nonlinear optical (NLO) materials, which have applications in photonics and optoelectronics. nih.gov The products derived from 5-Nitro-2,1-benzothiazole-3-diazonium, which typically feature a donor-π-acceptor structure, are of interest for their potential NLO properties. The benzothiazole moiety can act as part of the acceptor system, especially when coupled with electron-donating groups.

Theoretical investigations are crucial for predicting and understanding the NLO response of these molecules. Quantum chemical calculations, particularly DFT using functionals like B3LYP and CAM-B3LYP, are employed to compute the first and second hyperpolarizabilities (β and γ), which are measures of the second- and third-order NLO response, respectively. researchgate.net A small HOMO-LUMO energy gap is often associated with high polarizability and enhanced NLO properties. researchgate.net Theoretical studies on similar benzothiazole derivatives have shown that the extension of the conjugated bridge and the strength of the donor and acceptor groups are key factors in tuning the NLO response. researchgate.net The presence of a nitro group, a strong electron-withdrawing group, is known to enhance the NLO properties in such systems. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Complex Molecular Architectures

The benzothiazole (B30560) moiety is recognized as a "privileged structure" in medicinal chemistry and materials science, frequently appearing in pharmacologically active agents and functional materials. nih.gov The presence of the nitro group on this scaffold further enhances its utility. Nitro compounds are considered indispensable building blocks in organic synthesis due to the diverse reactivity of the nitro functionality, which can be used in various bond-forming reactions and can be transformed into other functional groups, such as amines. researchgate.netnih.govnih.gov

Design and Synthesis of Functional Azo Chromophores for Specific Applications

One of the most prominent applications of 5-Nitro-2,1-benzothiazole-3-diazonium is in the synthesis of azo dyes. The diazonium group is a potent electrophile that readily undergoes azo coupling reactions with electron-rich aromatic compounds, such as phenols, naphthols, and anilines, to form brightly colored azo compounds. wikipedia.orglibretexts.orgcuhk.edu.hk The benzothiazole ring itself is an important component in many commercial dyes, and the addition of a nitro group can significantly modify the resulting color and properties of the chromophore. rsc.orgnih.gov

The reaction of 5-Nitro-2,1-benzothiazole-3-diazonium hydrogensulfate with various aromatic amines, for instance, yields N-substituted 3-(4-aminophenyldiazenyl)-5-nitro-2,1-benzisothiazoles. researchgate.net These compounds are part of a broad class of heterocyclic azo dyes whose photophysical properties can be fine-tuned by altering the coupling partner. uomphysics.netjchps.comresearchgate.net This tunability is critical for designing chromophores for specific applications, such as textile dyes, pigments, and functional materials for optical technologies. The general synthetic approach involves the diazotization of a 2-aminobenzothiazole (B30445) precursor followed by coupling with a suitable nucleophile, a process that is well-established for creating a diverse library of azo dyes. nih.gov

Synthesis of Functional Chromophores and Heterocycles

| Diazonium Salt | Coupling Partner / Reagent | Resulting Compound Class |

|---|---|---|

| 5-Nitro-2,1-benzothiazole-3-diazonium | Aromatic Amines (e.g., Anilines, N-alkylanilines) | Azo Dyes & Triazenes researchgate.net |

| 5-Nitro-2,1-benzothiazole-3-diazonium | Phenols and Naphthols researcher.life | Azo Dyes researcher.life |

| 5-Nitro-2,1-benzothiazole-3-diazonium | Active Methylene (B1212753) Compounds (e.g., Acetone, Acetylacetone) researcher.life | Hydrazo Compounds researcher.life |

Precursors for Heterocyclic Systems with Tunable Properties

The reactivity of 5-Nitro-2,1-benzothiazole-3-diazonium extends beyond simple azo coupling, making it a valuable precursor for a variety of heterocyclic systems. When reacted with primary or secondary aromatic amines, in addition to forming azo dyes, it can also produce stable 1,3-diphenyltriazene derivatives. researchgate.net Triazenes are a distinct class of nitrogen-containing heterocycles with their own unique chemical properties and potential applications. beilstein-journals.org

Furthermore, the diazonium salt can serve as a launching point for constructing more complex, fused heterocyclic systems. A powerful strategy in modern organic synthesis is the use of tandem reactions, where a single starting material undergoes multiple transformations in one pot to rapidly build molecular complexity. nih.govnih.govresearchgate.net Methodologies involving tandem diazotization followed by intramolecular cyclization are employed to create novel fused triazinone heterocyclic systems. nih.govbeilstein-journals.org This approach highlights the potential for the diazonium group of the title compound to act not just as a leaving group or an electrophile for coupling, but as an integral part of a newly formed ring. The presence of the nitro group also offers a handle for further modifications, such as reduction to an amino group, which can then be used to build additional fused rings, analogous to how dinitro-benzothiadiazoles are precursors to phenazines and quinoxalines. mdpi.com

Heterocyclic Systems Derived from Diazonium Reactivity

| Reaction Type | Resulting Heterocycle | Key Feature |

|---|---|---|

| Azo Coupling (with anilines) researchgate.net | Azo-benzisothiazoles | Forms an external -N=N- linkage to another aromatic system. |

| Triazene (B1217601) Formation (with anilines) researchgate.net | 1-(5-nitro-2,1-benzisothiazol-3-yl)-3-phenyltriazenes | Forms a stable three-nitrogen chain. |

| Tandem Diazotization/Cyclization nih.govresearchgate.net | Fused Triazinones | Incorporates the diazonium nitrogens into a new fused ring. |

Development of Novel Synthetic Methodologies Leveraging Diazonium Reactivity

The rich and varied reactivity of diazonium salts makes them ideal candidates for the development of new synthetic methods. The 5-Nitro-2,1-benzothiazole-3-diazonium ion is particularly interesting due to the electronic influence of the fused heterocyclic system and the nitro group. Its reaction with different nucleophiles can be carefully controlled to achieve selective outcomes. For example, its reaction with aromatic amines can lead to a competition between C-coupling (at a carbon atom on the aromatic ring) to form azo dyes and N-coupling (at the nitrogen atom of the amine) to form triazenes. wikipedia.org Understanding and controlling this selectivity is a key aspect of developing robust synthetic methodologies.

Moreover, the development of tandem or cascade reactions represents a significant advancement in synthetic efficiency. mdpi.org A "cyclative cleavage" reaction, where a triazene is used as a protected form of a diazonium salt that is later cleaved to induce cyclization, is an example of such a novel methodology. beilstein-journals.org Applying these advanced concepts to substrates like 5-Nitro-2,1-benzothiazole-3-diazonium could provide access to previously inaccessible fused pyrazolo-triazine systems and other complex heterocycles. The ability to generate a highly reactive diazonium intermediate in situ and trap it intramolecularly is a powerful tool for modern heterocyclic chemistry. nih.govsciforum.net The continuous processing of diazonium salts in flow chemistry systems is another modern approach being explored to enhance the safety and scalability of these powerful transformations. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 5-Nitro-2,1-benzothiazole-3-diazonium with high yield and purity?

The synthesis of diazonium salts like 5-nitro-2,1-benzothiazole-3-diazonium typically involves diazotization of a primary amine precursor under controlled acidic conditions. For high yields, nitration and diazotization steps must be carefully optimized. For example, nitration of benzothiazole derivatives using nitronium tetrafluoroborate (NO₂BF₄) in sulfolane has been shown to achieve >80% yields for analogous nitro-substituted heterocycles . Additionally, coupling reactions with stabilized diazonium intermediates (e.g., using NaNO₂/HCl at 0–5°C) can minimize decomposition. A high-yield (92%) protocol for synthesizing structurally similar nitro-dihydrophthalazine derivatives via controlled reaction times (30 minutes) and mild conditions is documented .

Q. What spectroscopic and analytical techniques are most reliable for characterizing 5-Nitro-2,1-benzothiazole-3-diazonium?

Key characterization methods include:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁵N NMR are critical for confirming molecular structure, particularly the diazonium group’s electronic environment. For example, ¹⁵N-labeled analogs of similar nitro-triazole compounds have been analyzed to resolve tautomeric equilibria .

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight and fragmentation patterns. Isotopic labeling (e.g., ¹⁵N) aids in unambiguous assignments .

- UV-Vis Spectroscopy : Absorbance peaks in the 300–400 nm range are typical for nitro-aromatic and diazonium moieties, as seen in benzothiazole azo derivatives .

- Elemental Analysis (CHN) : Validates purity and stoichiometry, with deviations >0.3% indicating impurities .

Q. How does the nitro group influence the stability of 5-Nitro-2,1-benzothiazole-3-diazonium under varying experimental conditions?

The nitro group’s electron-withdrawing nature enhances the electrophilicity of the diazonium group but also increases sensitivity to heat and light. Thermal stability studies on analogous nitro-triazoles (e.g., NTO) reveal decomposition onset temperatures of ~220°C under non-isothermal conditions . Storage recommendations include:

- Temperature : –20°C in amber vials to prevent photolytic degradation.

- pH : Neutral to mildly acidic buffers (pH 4–6) to avoid hydrolysis.

- Solvents : Anhydrous DMSO or acetonitrile minimizes side reactions .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure of 5-Nitro-2,1-benzothiazole-3-diazonium derivatives?

X-ray crystallography of related compounds (e.g., nitazoxanide analogs) shows that intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) and π-π stacking between aromatic rings dominate packing arrangements. For example, centrosymmetric dimers formed via N–H⋯N bonds and stabilization via C–H⋯F/O interactions are critical for lattice stability . Computational modeling (DFT/B3LYP) further predicts that nitro group orientation influences dipole-dipole interactions, affecting solubility and crystallinity .

Q. How can computational chemistry predict the reactivity of 5-Nitro-2,1-benzothiazole-3-diazonium in nucleophilic substitution reactions?

Density functional theory (DFT) studies on similar diazonium salts reveal that the LUMO energy of the diazonium group correlates with its electrophilicity. For 5-nitro derivatives, the nitro group lowers the LUMO by ~1.5 eV compared to non-nitrated analogs, enhancing reactivity toward electron-rich nucleophiles (e.g., amines, thiols). Transition state simulations (e.g., using Gaussian 09) can model reaction pathways, predicting regioselectivity in coupling reactions .

Q. What are the challenges in using 5-Nitro-2,1-benzothiazole-3-diazonium as a precursor for pharmaceutical intermediates?

While diazonium salts are versatile intermediates, their instability limits large-scale applications. Key challenges include:

- Hydrolytic Sensitivity : Rapid decomposition in aqueous media requires anhydrous conditions during derivatization.

- Byproduct Formation : Competing reactions (e.g., Sandmeyer or Meerwein arylation) may occur unless substituents are sterically shielded.

- Toxicity : Nitroaromatic byproducts often require rigorous purification (e.g., column chromatography or recrystallization) .

Key Considerations for Experimental Design

- Contradictions in Data : notes that nitration of glycosides (e.g., uridine) leads to bond cleavage, suggesting that protecting groups (e.g., acetyl) are essential for analogous syntheses.

- Safety Protocols : Use blast shields and remote handling for scale-up reactions due to potential exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。